molecular formula C18H24N4O3 B7635435 1-[[4-(Methoxymethyl)phenyl]methyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea

1-[[4-(Methoxymethyl)phenyl]methyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea

Cat. No. B7635435
M. Wt: 344.4 g/mol
InChI Key: URLGLEKKLDHBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[4-(Methoxymethyl)phenyl]methyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Scientific Research Applications

1-[[4-(Methoxymethyl)phenyl]methyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea has been used in a variety of scientific research applications, including studies on cancer, inflammation, and cardiovascular disease. This compound has been found to have anti-inflammatory properties, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory disorders. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-[[4-(Methoxymethyl)phenyl]methyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are involved in the inflammatory response. Additionally, it has been shown to inhibit the activity of certain protein kinases that are involved in cancer cell growth.
Biochemical and Physiological Effects:
1-[[4-(Methoxymethyl)phenyl]methyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, anticancer, and cardioprotective effects. It has been shown to reduce the production of inflammatory cytokines and to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to protect against ischemia-reperfusion injury in the heart, suggesting that it may have potential as a cardioprotective agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[[4-(Methoxymethyl)phenyl]methyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound for research purposes. Additionally, its anti-inflammatory and anticancer properties make it a valuable tool for investigating various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 1-[[4-(Methoxymethyl)phenyl]methyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea. One area of interest is its potential as a therapeutic agent for inflammatory disorders and cancer. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations of its use. Finally, there may be potential applications for this compound in other areas of research, such as neuroscience or immunology.

Synthesis Methods

The synthesis of 1-[[4-(Methoxymethyl)phenyl]methyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea involves several steps, including the reaction of 4-(methoxymethyl)benzylamine with 1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid, followed by the addition of urea and the use of a coupling agent to facilitate the reaction. This method has been well-established in the literature and has been successfully used to produce large quantities of the compound for research purposes.

properties

IUPAC Name

1-[[4-(methoxymethyl)phenyl]methyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-24-13-15-6-4-14(5-7-15)9-19-18(23)21-16-10-20-22(11-16)12-17-3-2-8-25-17/h4-7,10-11,17H,2-3,8-9,12-13H2,1H3,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLGLEKKLDHBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)CNC(=O)NC2=CN(N=C2)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[4-(Methoxymethyl)phenyl]methyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea

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